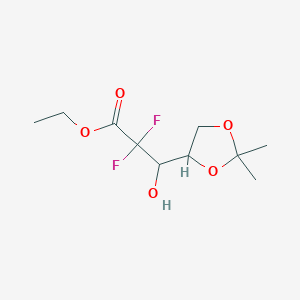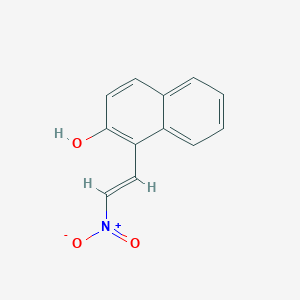
1-(2-Nitroethenyl)naphthalene-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitroethenyl)naphthalene-2-ol, also known as NEN, is an organic compound that has been widely used in scientific research for its unique properties. This compound is a nitroalkene derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. NEN has been studied for its potential use in a variety of applications, including as a fluorescent probe and as a potential anticancer agent. In
Scientific Research Applications
1-(2-Nitroethenyl)naphthalene-2-ol has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of 1-(2-Nitroethenyl)naphthalene-2-ol is as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological samples. 1-(2-Nitroethenyl)naphthalene-2-ol is able to undergo a photoinduced electron transfer (PET) reaction with ROS, resulting in a change in its fluorescence properties. This makes it a useful tool for studying the role of ROS in various biological processes.
1-(2-Nitroethenyl)naphthalene-2-ol has also been studied for its potential use as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mechanism Of Action
The mechanism of action of 1-(2-Nitroethenyl)naphthalene-2-ol is not fully understood, but it is believed to involve the formation of reactive intermediates that interact with cellular components such as proteins and DNA. 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to interact with the mitochondrial membrane, leading to the release of cytochrome c and activation of caspases, which are enzymes involved in the apoptotic process.
Biochemical And Physiological Effects
1-(2-Nitroethenyl)naphthalene-2-ol has been shown to have a variety of biochemical and physiological effects. In addition to its potential use as an anticancer agent and fluorescent probe for ROS, 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(2-Nitroethenyl)naphthalene-2-ol is its ease of synthesis and availability. It can be synthesized using standard laboratory equipment and techniques, and is readily available for purchase from chemical suppliers. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol is relatively stable and can be stored for extended periods of time without degradation.
One limitation of 1-(2-Nitroethenyl)naphthalene-2-ol is its potential toxicity. It has been shown to be toxic to cells at high concentrations, and caution should be taken when handling this compound. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol is relatively hydrophobic, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research on 1-(2-Nitroethenyl)naphthalene-2-ol. One area of interest is the development of new fluorescent probes based on 1-(2-Nitroethenyl)naphthalene-2-ol for the detection of other reactive species in biological samples. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Nitroethenyl)naphthalene-2-ol and its potential use as an anticancer agent. Finally, there is potential for the development of new drugs based on 1-(2-Nitroethenyl)naphthalene-2-ol for the treatment of a variety of diseases, including cancer and inflammation.
Synthesis Methods
The synthesis of 1-(2-Nitroethenyl)naphthalene-2-ol involves the reaction of 2-naphthol with nitromethane in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The reaction results in the formation of the nitroalkene derivative of naphthalene, which is 1-(2-Nitroethenyl)naphthalene-2-ol. The synthesis of 1-(2-Nitroethenyl)naphthalene-2-ol is relatively simple and can be carried out using standard laboratory equipment and techniques.
properties
CAS RN |
1454257-23-8 |
|---|---|
Product Name |
1-(2-Nitroethenyl)naphthalene-2-ol |
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.2 g/mol |
IUPAC Name |
1-[(E)-2-nitroethenyl]naphthalen-2-ol |
InChI |
InChI=1S/C12H9NO3/c14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(15)16/h1-8,14H/b8-7+ |
InChI Key |
QKAGPSXQUZNJHM-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C/[N+](=O)[O-])O |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



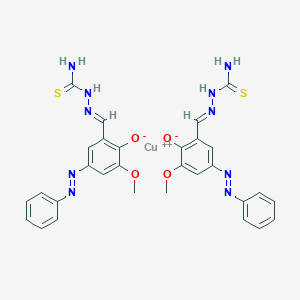
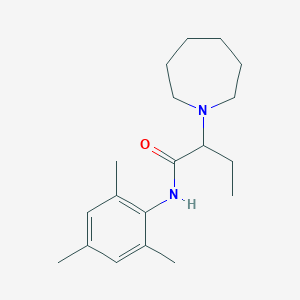
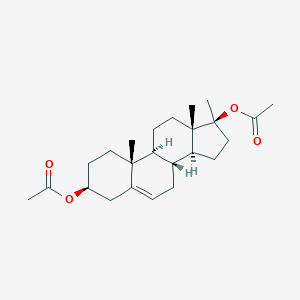
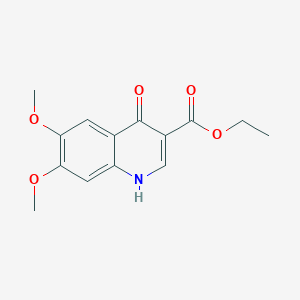
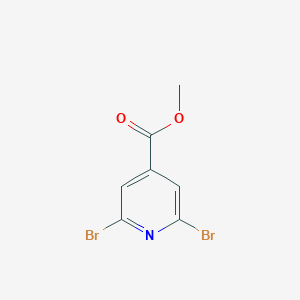
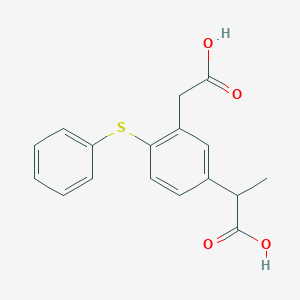
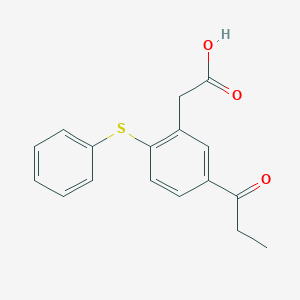
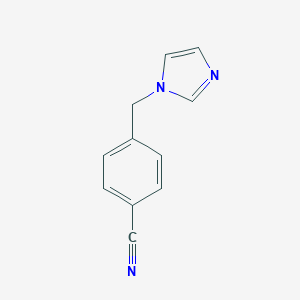
![1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B51846.png)
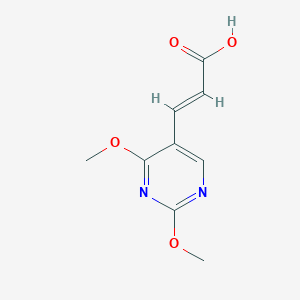
![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)

